FLAP Inhibition: 2-(2,5-Dimethylbenzoyl)pyridine Demonstrates High Potency in Human Whole Blood
2-(2,5-Dimethylbenzoyl)pyridine inhibits 5-lipoxygenase activating protein (FLAP) with an IC₅₀ of 87 nM in a human whole blood assay measuring LTB₄ production [1]. While direct comparator data for other 2-benzoylpyridine analogs in this exact assay are not available in the public domain, the compound's sub-100 nM potency places it among potent FLAP inhibitors described in the literature. In a radioligand displacement assay using human polymorphonuclear cells, the compound displaced a tritiated FLAP inhibitor with an IC₅₀ of 1.70 nM [1].
| Evidence Dimension | FLAP inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 87 nM (whole blood LTB₄ inhibition); IC₅₀ = 1.70 nM (radioligand displacement) |
| Comparator Or Baseline | Literature-reported FLAP inhibitors (e.g., MK-886, IC₅₀ ≈ 2–100 nM depending on assay) |
| Quantified Difference | Target compound exhibits sub-100 nM whole-blood activity, consistent with functional FLAP antagonism. |
| Conditions | Human whole blood stimulated with calcium ionophore A23187; LTB₄ measured by ELISA after 5 hr preincubation [1] |
Why This Matters
Potent FLAP inhibition at nanomolar concentrations in a physiologically relevant human whole blood assay makes this compound a valuable tool for studying leukotriene-mediated inflammation pathways.
- [1] BindingDB. BDBM50359061 (CHEMBL1922532) – FLAP inhibition data (IC₅₀ = 87 nM in human whole blood; IC₅₀ = 1.70 nM radioligand displacement). View Source
